molecular formula C18H16BrN3O3 B7700949 2-(4-bromophenoxy)-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide

2-(4-bromophenoxy)-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide

Cat. No.: B7700949
M. Wt: 402.2 g/mol
InChI Key: VMQACUWWGJFVLV-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Bromophenoxy Intermediate: The initial step involves the bromination of phenol to form 4-bromophenol, which is then reacted with an appropriate alkylating agent to produce 4-bromophenoxy compound.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is synthesized through the cyclization of a hydrazide derivative with an appropriate carboxylic acid derivative under acidic or basic conditions.

    Coupling Reaction: The final step involves the coupling of the bromophenoxy intermediate with the oxadiazole derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxadiazole ring, which can alter its electronic properties and reactivity.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms of the compound, and hydrolyzed products such as carboxylic acids and amines.

Scientific Research Applications

2-(4-bromophenoxy)-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The bromophenoxy group and oxadiazole ring contribute to its binding affinity and selectivity towards certain enzymes and receptors. This interaction can modulate various biochemical processes, leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromophenoxy)ethanol: This compound shares the bromophenoxy group but lacks the oxadiazole ring, resulting in different chemical properties and applications.

    4-(2-bromoethoxy)benzaldehyde: Another compound with a bromophenoxy group, but with an aldehyde functional group instead of an acetamide.

    2-(4-bromophenoxy)acetic acid: Similar structure but with a carboxylic acid group, leading to different reactivity and applications.

Uniqueness

2-(4-bromophenoxy)-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide is unique due to the presence of both the bromophenoxy group and the oxadiazole ring, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research.

Properties

IUPAC Name

2-(4-bromophenoxy)-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O3/c1-2-16-21-18(25-22-16)14-5-3-4-6-15(14)20-17(23)11-24-13-9-7-12(19)8-10-13/h3-10H,2,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQACUWWGJFVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC=CC=C2NC(=O)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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